4-Methylestradiol
Overview
Description
4-Methylestradiol is a derivative of estradiol . It is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions .
Synthesis Analysis
The synthesis of this compound was carried out by reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol . The relative binding affinity of this compound was found to be 10 and 25% of estradiol at 0 and 25°C, respectively .Molecular Structure Analysis
The molecular formula of this compound is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da .Chemical Reactions Analysis
In a study, this compound was selected for use as an internal standard (IS) based on similarities in structural and chromatographic properties compared with the targeted ginsenosides .Physical and Chemical Properties Analysis
The safety data sheet for this compound suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .Scientific Research Applications
Synthesis and Biological Activity
- 4-Methylestradiol (4-ME2) was synthesized by reductive aromatization, displaying 10-25% of estradiol's binding affinity and exhibiting weaker uterotrophic activity compared to estrone, without any antiuterotrophic activity (Qian & Abul-Hajj, 1990).
Pharmacological Effects
- Pharmacological effects of 4-ME2 were tested in ovariectomized rats, showing that 4-ME2 did not significantly affect uterine growth or gonadotrophin release, indicating its inactivity in the used model (Ball, Emons, Haupt, & Knuppen, 1983).
Interaction with Estrogen Receptors
- 4-ME2 showed affinity to cytoplasmic estrogen receptors and was able to translocate estrogen receptors into the cell nucleus at high doses, but was ineffective at low doses in rat pituitary gland and uterus (Kirchhoff, Wang, Ghraf, Ball, & Knuppen, 1984).
Role in Estrogen Metabolism
- The metabolism of catechol estrogens, including 4-ME2, is significant in understanding estrogen-induced carcinogenesis, with 4-ME2 being an important probe to study the biological importance of estrogen hydroxylation processes (Roy, Weisz, & Liehr, 1990).
Potential in Breast Cancer Research
- The study of methylestrogens like 4-ME2 is crucial in the research of breast cancer and estrogen receptor interactions, providing insights into the agonistic properties of these compounds (Vollmer, Wünsche, Schütze, Feit, & Knuppen, 1991).
Implications for Carcinogenesis Studies
- 4-ME2 plays a significant role in mechanistic studies of estrogen-induced cancers, particularly in understanding the role of estrogen metabolites and their reactive intermediates in carcinogenesis (Liehr, 1998).
Mechanism of Action
Target of Action
4-Methylestradiol (4-ME), a synthetic estrane steroid and a derivative of estradiol , primarily targets the estrogen receptors . These receptors are the biological targets of estrogens like estradiol .
Mode of Action
This compound acts as an agonist of the estrogen receptor . It shows somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol to form this compound decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .
Biochemical Pathways
This compound is an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects . The metabolic conversion of parent hormone estradiol to various metabolites under different physiological conditions may serve unique functions by providing differential activation of the ERα or ERβ signaling system .
Pharmacokinetics
Due to the presence of its C17α methyl group, this compound cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol . .
Result of Action
It is known that estrogens play important roles in various systems, such as cardiovascular, skeletal, and nervous systems, through regulating biomolecule metabolism and controlling energy homeostasis . Estrogens are also closely associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production .
Action Environment
It is known that factors such as transcription factors, local factors, circulating hormones, and exogenous substances can influence estrogen synthesis . Understanding these factors and potential mechanisms related to estrogen synthesis will be beneficial for understanding estrogen disorder-related diseases and may provide novel therapeutic targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methylestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol (to form this compound) decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .
Cellular Effects
This compound influences cell function by acting as an estrogen, or an agonist of the estrogen receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. It is also an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects, such as gynecomastia and fluid retention .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Due to the presence of its C17α methyl group, this compound cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHOYPMKTGTOLM-SMYFESCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872685 | |
Record name | 4-Methylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6171-48-8 | |
Record name | 4-Methylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the biological significance of studying 4-Methylestradiol?
A1: this compound is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Studying this compound helps researchers understand the structure-activity relationship of estrogens and their role in various biological processes. One study aimed to test the biological importance of catecholestrogen formation using 2- and this compound []. This suggests that modifications to the estradiol structure, such as methylation at the 4 position, can provide insights into the metabolic pathways and potential effects of these hormones.
Q2: Are there any specific analytical methods mentioned for studying this compound?
A2: While the provided abstracts don't delve into specific analytical techniques for this compound, one paper mentions developing a method for determining ginsenosides using liquid chromatography with tandem mass spectrometry []. This suggests that similar advanced analytical techniques could be employed to study this compound's pharmacokinetics, metabolism, and distribution in biological systems.
Q3: What can you infer about the research direction on this compound from these papers?
A3: The provided abstracts indicate an interest in understanding the synthesis and biological activity of this compound [, ]. Future research might explore:
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